molecular formula C22H19N3O4 B2810476 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one CAS No. 941883-14-3

6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one

カタログ番号: B2810476
CAS番号: 941883-14-3
分子量: 389.411
InChIキー: YETDWIHCSGTHHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one is a heterocyclic molecule featuring three distinct moieties:

  • A pyridazin-3-one core, a six-membered ring with two adjacent nitrogen atoms and a ketone group.

While direct crystallographic data for this compound are unavailable, structural determination of similar molecules often employs tools like the SHELX software suite, widely used for small-molecule refinement .

特性

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21-10-8-17(16-7-9-19-20(12-16)29-14-28-19)23-25(21)13-22(27)24-11-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-10,12H,3,5,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETDWIHCSGTHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Pyridazinone Derivatives

Compound 3a-3h (): These 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones share the pyridazinone core but differ in substituents. For example:

  • Substituents: Chlorine at position 5 and phenyl at position 6 vs. the target compound’s benzodioxol and dihydroquinoline groups.
Property Target Compound Compound 3a-3h (Example)
Core Structure Pyridazin-3-one Pyridazin-3-one
Position 6 Substituent 1,3-Benzodioxol-5-yl Phenyl
Position 2 Substituent 3,4-Dihydro-2H-quinolin-1-yl-oxoethyl Alkyl/aryl halides
Biological Activity Not reported Anticancer (hypothesized)

Key Insight: The benzodioxol group in the target compound may enhance metabolic stability compared to phenyl, while the dihydroquinoline chain could improve receptor binding affinity.

Benzodioxol-Containing Heterocycles

Compound 5 (): A tetrahydrobenzothieno[2,3-d]pyrimidin-4-one derivative with a benzodioxol group and sulfanyl linkage.

  • Structural Similarities : Both compounds incorporate 1,3-benzodioxol-5-yl and ketone groups.
  • Biological Activity : Induces apoptosis in colorectal cancer cells (IC₅₀ = 3.29 μM) .

Molecule 831 ():
A pyridine-linked benzodioxol derivative with a cyclopropane moiety.

  • Functional Differences: The pyridazinone core in the target compound vs. pyridine in Molecule 831.

Quinoline-Based Compounds

6-{5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline ():

  • Substituent Comparison: The dihydroquinoline in the target compound vs. oxadiazole-pyrazole-quinoline in this analog.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one?

  • Methodological Answer : Key parameters include reaction temperature (e.g., 60–100°C for cyclization steps), solvent polarity (e.g., DMF or THF for oxadiazole formation), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Reaction time optimization (12–48 hours) and purification techniques (e.g., column chromatography with silica gel or preparative HPLC) are critical to minimize by-products and improve yield (>60%) . Design of Experiments (DoE) and response surface methodology can systematically evaluate interactions between variables .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to verify connectivity of the benzodioxole, pyridazinone, and quinoline moieties .
  • X-ray crystallography to resolve stereochemistry and confirm bond lengths/angles .
  • High-resolution mass spectrometry (HRMS) for exact mass validation (±5 ppm accuracy) .

Q. What methodological approaches are used to identify potential pharmacological targets for this compound?

  • Methodological Answer :

  • In vitro binding assays (e.g., competitive displacement assays using radiolabeled ligands) to screen for interactions with receptors like serotonin or dopamine transporters .
  • Molecular docking studies (AutoDock Vina or Schrödinger Suite) to predict binding affinities to targets such as kinase enzymes or GPCRs .
  • Transcriptomic profiling (RNA-seq) of treated cell lines to identify differentially expressed genes linked to therapeutic pathways .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported synthetic yields or by-product profiles for this compound?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) and reagent purity .
  • By-product characterization : Use LC-MS/MS or GC-MS to identify impurities (e.g., uncyclized intermediates or oxidation by-products) .
  • Meta-analysis : Compare data across studies to identify trends (e.g., higher yields in polar aprotic solvents vs. non-polar solvents) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with modifications to the benzodioxole (e.g., halogenation) or quinoline (e.g., alkyl chain elongation) groups .
  • Computational QSAR modeling : Use Gaussian or MOE to correlate electronic properties (HOMO/LUMO energies) with bioactivity .
  • Biological testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or PDE5) to identify critical functional groups .

Q. How should researchers evaluate the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • In vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life (t1/2) and identify major metabolites via UPLC-QTOF .
  • In vivo toxicity profiling : Administer escalating doses in rodent models (OECD Guideline 423) to assess organ toxicity (histopathology) and hematological parameters .
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s mechanism of action?

  • Methodological Answer :

  • Orthogonal assays : Combine calcium flux assays (FLIPR) and Western blotting (phospho-kinase detection) to confirm target engagement .
  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., specific GPCRs) in cell lines and assess loss of compound activity .
  • Dose-response curves : Compare Hill slopes and maximal efficacy (Emax) across studies to identify assay-specific artifacts .

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodological Answer :

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via HPLC-DAD .
  • Hydrolysis kinetics : Measure pH-dependent degradation rates (e.g., t1/2 in acidic vs. alkaline buffers) using NMR monitoring .
  • Ecotoxicity assays : Test effects on model organisms (Daphnia magna or zebrafish embryos) per OECD guidelines to assess environmental risk .

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